molecular formula C10H9N3O3 B8622659 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid

2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B8622659
M. Wt: 219.20 g/mol
InChI Key: KYIMOJZAVIHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl to produce a key intermediate. The final compound is obtained through a series of reactions involving meta-aminobenzoic acid and morpholine .

Industrial Production Methods

the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly as a TRK inhibitor.

Mechanism of Action

The mechanism of action of 2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinase, inhibiting its activity and thereby preventing the proliferation and differentiation of cancer cells. This interaction triggers downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a TRK inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid

InChI

InChI=1S/C10H9N3O3/c1-6(14)9-7-3-2-4-11-10(7)13(12-9)5-8(15)16/h2-4H,5H2,1H3,(H,15,16)

InChI Key

KYIMOJZAVIHMTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2=C1C=CC=N2)CC(=O)O

Origin of Product

United States

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